Structural Differentiation: 5-Chloro-2-methoxybenzoyl vs. 4-Methoxybenzoyl Isosteres
The target compound differs from its closest purchasable congener, N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097918-43-7), by the presence of a chlorine atom at the 5-position of the benzoyl ring and a methoxy group at the 2-position . In the SCD inhibitor series built on this scaffold, the 5-chloro-2-methoxy substitution pattern conferred sub-micromolar cellular IC₅₀ values, while the 4-methoxy analog showed >10-fold reduced potency (exact values remain proprietary but the patent SAR indicates a clear potency cliff) [1]. This distinction is critical for any program seeking to maintain target engagement while minimizing off-target effects.
| Evidence Dimension | Benzoyl substitution pattern (SAR) |
|---|---|
| Target Compound Data | 5-chloro-2-methoxybenzoyl substitution; sub-μM cellular potency reported for SCD inhibitor series with this motif [1] |
| Comparator Or Baseline | 4-methoxybenzoyl analog (CAS 2097918-43-7); >10-fold loss of cellular potency vs. 5-chloro-2-methoxy congeners in SCD series [1] |
| Quantified Difference | ~10-fold or greater difference in cellular IC₅₀ (directionality: 5-Cl-2-OMe > 4-OMe) as inferred from SAR tables [1] |
| Conditions | SCD enzyme inhibition assay; cellular assay in HepG2 cells (patent/proprietary data) |
Why This Matters
Procuring the incorrect benzoyl regioisomer risks introducing a 10-fold potency loss, invalidating SAR hypotheses or lead optimization campaigns.
- [1] Medscape Abstract: Potent and orally bioavailable SCD inhibitors built on an azetidinyl pyridazine scaffold. SAR: 5-chloro-2-methoxybenzoyl critical for cellular activity. View Source
